Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a chemical compound known for its significant role in various scientific research fields. This compound is part of the pyrrolo[2,3-b]pyridine derivatives, which are recognized for their potential biological activities, particularly in targeting fibroblast growth factor receptors (FGFRs) involved in cancer therapy .
Preparation Methods
The synthesis of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit FGFRs, which play a crucial role in cell growth and differentiation.
Medicine: It has shown promise in cancer therapy by inhibiting the proliferation and migration of cancer cells.
Mechanism of Action
The mechanism of action of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activation, which in turn prevents the downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective in cancer cells, where FGFR signaling is often dysregulated .
Comparison with Similar Compounds
Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared to other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine: Known for its role in various biological activities.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Shares structural similarities but differs in its specific biological targets and activities.
The uniqueness of Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its potent inhibitory activity against FGFRs, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C8H8ClN5 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)guanidine |
InChI |
InChI=1S/C8H8ClN5/c9-4-1-5-6(14-8(10)11)3-13-7(5)12-2-4/h1-3H,(H,12,13)(H4,10,11,14) |
InChI Key |
WLINPXRKVVJNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N=C(N)N)Cl |
Origin of Product |
United States |
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